Methyl 1-(carbamoylamino)-4-(diethylcarbamoyl)-2,5-dimethylpyrrole-3-carboxylate
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Overview
Description
1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester is a complex organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester typically involves multi-step organic reactionsCommon reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Pyrrole derivatives: These compounds have a pyrrole ring and are used in similar applications, such as drug development and material science.
Uniqueness
1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
94126-58-6 |
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Molecular Formula |
C14H22N4O4 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl 1-(carbamoylamino)-4-(diethylcarbamoyl)-2,5-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C14H22N4O4/c1-6-17(7-2)12(19)10-8(3)18(16-14(15)21)9(4)11(10)13(20)22-5/h6-7H2,1-5H3,(H3,15,16,21) |
InChI Key |
XFELLSFMMGTZNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N(C(=C1C(=O)OC)C)NC(=O)N)C |
Origin of Product |
United States |
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